molecular formula C14H18O4 B13697538 Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate

Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate

Cat. No.: B13697538
M. Wt: 250.29 g/mol
InChI Key: OXJKJOABSNTNFI-UHFFFAOYSA-N
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Description

Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate is an organic compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is characterized by the presence of a benzyl group attached to a 2-hydroxy-4,4-dimethyl-3-oxopentanoate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate typically involves the esterification of 2-hydroxy-4,4-dimethyl-3-oxopentanoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The benzyl group can also enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable for various applications .

Properties

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl 2-hydroxy-4,4-dimethyl-3-oxopentanoate

InChI

InChI=1S/C14H18O4/c1-14(2,3)12(16)11(15)13(17)18-9-10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3

InChI Key

OXJKJOABSNTNFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(C(=O)OCC1=CC=CC=C1)O

Origin of Product

United States

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